molecular formula C20H18N2O4 B2751633 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882749-01-1

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2751633
CAS No.: 882749-01-1
M. Wt: 350.374
InChI Key: VNONBWYSFSYXSJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features a complex structure with both aromatic and aliphatic components

Scientific Research Applications

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Coupling Reaction: The formation of the propanone linkage through a coupling reaction with a naphthyl derivative.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques such as recrystallization and chromatography to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxy-5-nitroanilino)-1-(2-phenyl)-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.

    3-(2-Methoxy-5-nitroanilino)-1-(2-thienyl)-1-propanone: Contains a thienyl group instead of a naphthyl group.

Uniqueness

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-(2-methoxy-5-nitroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-26-20-9-8-17(22(24)25)13-18(20)21-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,21H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONBWYSFSYXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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